molecular formula C13H13F2NO2 B2863157 1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one CAS No. 2176843-95-9

1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one

Cat. No.: B2863157
CAS No.: 2176843-95-9
M. Wt: 253.249
InChI Key: VMXFOKUHIAFINZ-UHFFFAOYSA-N
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Description

1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is also known as DFP-10825, and it belongs to the family of quinoline derivatives.

Mechanism of Action

The mechanism of action of DFP-10825 is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in cellular processes. Studies have shown that this compound can inhibit the activity of certain kinases and phosphatases, which are essential for cellular signaling pathways.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In addition, this compound has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using DFP-10825 in lab experiments include its high purity, stability, and specificity for certain enzymes or proteins. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the study of DFP-10825, including the development of new drugs based on this compound, the investigation of its effects on different cellular pathways, and the optimization of its pharmacological properties. In addition, further studies are needed to determine the potential side effects and toxicity of this compound and to explore its applications in other fields, such as agriculture and environmental science.
In conclusion, 1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one is a synthetic compound with potential applications in various scientific research fields. Its synthesis method is complex, but it results in a high yield and purity. DFP-10825 has shown promising results in medicinal chemistry, drug discovery, and biological research, and its mechanism of action involves the inhibition of specific enzymes or proteins. This compound has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the study of DFP-10825, and further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 1-[5-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one involves a multi-step process that includes the reaction of 2,3-dihydroquinolin-4(1H)-one with difluoromethoxyacetyl chloride, followed by the reaction of the resulting intermediate with propargylamine. This process results in the formation of DFP-10825 with a high yield and purity.

Scientific Research Applications

DFP-10825 has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and biological research. In medicinal chemistry, this compound has been studied for its potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In drug discovery, DFP-10825 has been used as a lead compound to develop new drugs with improved pharmacological properties. In biological research, this compound has been studied for its effects on cellular signaling pathways and its potential as a tool for studying protein-protein interactions.

Properties

IUPAC Name

1-[5-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO2/c1-2-12(17)16-8-4-5-9-10(16)6-3-7-11(9)18-13(14)15/h2-3,6-7,13H,1,4-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXFOKUHIAFINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2=C1C=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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